N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide
Description
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to an oxadiazole ring, which is further substituted with a 4-methylphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-7-9-18(10-8-16)24-28-23(33-29-24)15-32-22-6-4-3-5-21(22)25(31)27-20-13-11-19(12-14-20)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEGCBJPBXEKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. This intermediate is then coupled with a benzamide derivative through a nucleophilic substitution reaction, often using a coupling agent such as 4-acetamidophenyl triflimide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. This interaction can be mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetamidophenyl)-Indomethacin amide: This compound is a potent and selective reversible inhibitor of COX-2, used in anti-inflammatory research.
N-(4-Acetamidophenyl)-3-methoxybenzamide: Similar in structure but with a methoxy group instead of the oxadiazole ring, affecting its reactivity and applications.
Uniqueness
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and reactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
